![molecular formula C16H17Br2N B14500977 N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine CAS No. 64977-16-8](/img/structure/B14500977.png)
N,N-Bis(2-bromoethyl)[1,1'-biphenyl]-4-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine: is an organic compound that features a biphenyl core with two bromoethyl groups attached to the nitrogen atom
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine typically involves the reaction of 4-aminobiphenyl with 2-bromoethanol in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the amine group of 4-aminobiphenyl attacks the bromoethyl group, resulting in the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions: N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromoethyl groups can be substituted by nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the bromoethyl groups to ethyl groups or other reduced forms.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiolate, or sodium alkoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents such as hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Major Products:
Nucleophilic Substitution: Formation of substituted biphenyl derivatives.
Oxidation: Formation of N-oxides or other oxidized biphenyl derivatives.
Reduction: Formation of reduced biphenyl derivatives with ethyl groups.
Wissenschaftliche Forschungsanwendungen
Chemistry: N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine is used as a building block in organic synthesis. It can be employed in the preparation of various biphenyl derivatives, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and materials.
Biology: In biological research, this compound can be used as a precursor for the synthesis of biologically active molecules. Its derivatives may exhibit interesting biological activities, making it a valuable tool in drug discovery and development.
Medicine: The compound and its derivatives have potential applications in medicinal chemistry. They can be explored for their therapeutic properties, including anti-cancer, anti-inflammatory, and antimicrobial activities.
Industry: In the industrial sector, N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine can be used in the production of advanced materials, such as polymers and liquid crystals. Its unique structure allows for the design of materials with specific properties.
Wirkmechanismus
The mechanism of action of N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine involves its interaction with molecular targets through its bromoethyl groups. These groups can form covalent bonds with nucleophilic sites on proteins, DNA, or other biomolecules, leading to various biological effects. The biphenyl core provides structural stability and can influence the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
N,N-Bis(2-chloroethyl)[1,1’-biphenyl]-4-amine: Similar structure but with chloroethyl groups instead of bromoethyl groups.
N,N-Bis(2-iodoethyl)[1,1’-biphenyl]-4-amine: Similar structure but with iodoethyl groups instead of bromoethyl groups.
N,N-Bis(2-fluoroethyl)[1,1’-biphenyl]-4-amine: Similar structure but with fluoroethyl groups instead of bromoethyl groups.
Uniqueness: N,N-Bis(2-bromoethyl)[1,1’-biphenyl]-4-amine is unique due to the presence of bromoethyl groups, which provide distinct reactivity compared to other halogenated derivatives. The bromoethyl groups are more reactive in nucleophilic substitution reactions compared to chloroethyl and fluoroethyl groups, making this compound particularly useful in synthetic applications.
Eigenschaften
CAS-Nummer |
64977-16-8 |
|---|---|
Molekularformel |
C16H17Br2N |
Molekulargewicht |
383.12 g/mol |
IUPAC-Name |
N,N-bis(2-bromoethyl)-4-phenylaniline |
InChI |
InChI=1S/C16H17Br2N/c17-10-12-19(13-11-18)16-8-6-15(7-9-16)14-4-2-1-3-5-14/h1-9H,10-13H2 |
InChI-Schlüssel |
ZXBKJPIOQUIDCZ-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)N(CCBr)CCBr |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2H,5H-[1,3]Dithiolo[4,5-d][1,3]dithiole](/img/structure/B14500899.png)

![3-[(2-Hydroxyethyl)amino]-6-methyl-2-nitrophenol](/img/structure/B14500906.png)
![4-[2-(3,4-Dioxocyclohexa-1,5-dien-1-yl)hydrazinyl]benzoic acid](/img/structure/B14500912.png)
![Thieno[3,2-c]phenanthridine](/img/structure/B14500915.png)

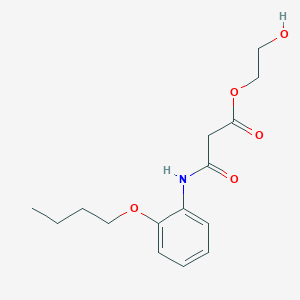
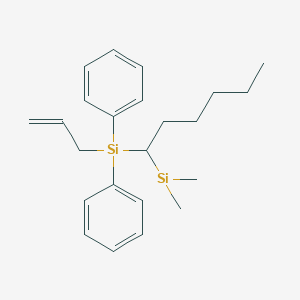
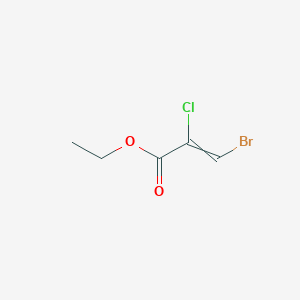
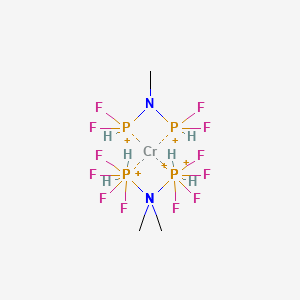

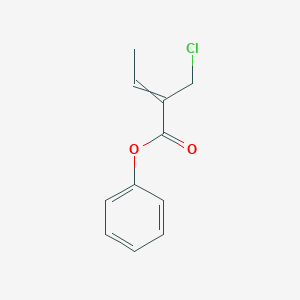
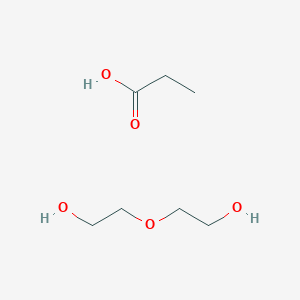
![Bis[(3-propyloxiran-2-yl)methyl] benzene-1,4-dicarboxylate](/img/structure/B14500979.png)
